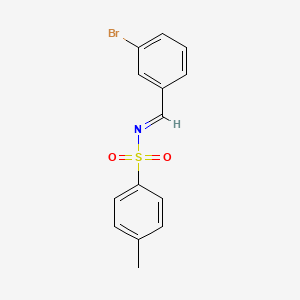
N-(3-Bromobenzylidene)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Bromobenzylidene)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromobenzylidene group attached to a methylbenzenesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromobenzylidene)-4-methylbenzenesulfonamide typically involves the condensation reaction between 3-bromobenzaldehyde and 4-methylbenzenesulfonamide. This reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Bromobenzylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzylidene group can be replaced by other substituents through nucleophilic substitution reactions.
Condensation Reactions: The compound can participate in further condensation reactions with other aldehydes or amines to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various organic solvents (e.g., methanol, ethanol). Reaction conditions such as temperature and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while condensation reactions can produce more complex sulfonamide compounds.
Wissenschaftliche Forschungsanwendungen
N-(3-Bromobenzylidene)-4-methylbenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections and cancer.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as enhanced thermal stability and conductivity.
Biological Studies: Researchers explore its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of N-(3-Bromobenzylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-(3-Bromobenzylidene)-4-((4-Methylbenzyl)oxy)benzohydrazide: This compound shares a similar structure but has an additional benzyl group attached to the sulfonamide moiety.
1,3-Bis[(E)-(3-bromobenzylidene)amino]propan-2-ol: Another related compound with two bromobenzylidene groups attached to a propanol backbone.
Uniqueness
N-(3-Bromobenzylidene)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H12BrNO2S |
|---|---|
Molekulargewicht |
338.22 g/mol |
IUPAC-Name |
(NE)-N-[(3-bromophenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12BrNO2S/c1-11-5-7-14(8-6-11)19(17,18)16-10-12-3-2-4-13(15)9-12/h2-10H,1H3/b16-10+ |
InChI-Schlüssel |
VSHDGRMCZRNJRS-MHWRWJLKSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC(=CC=C2)Br |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-[[6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide](/img/structure/B15328563.png)

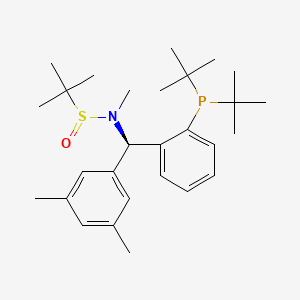

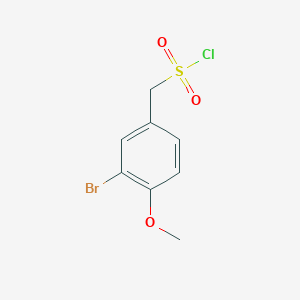
![3-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B15328608.png)
![5-([1,1'-Biphenyl]-3-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B15328612.png)
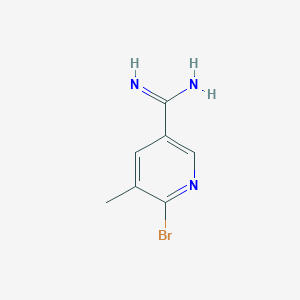
![5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[(trifluoromethyl)sulfanyl]pyridine](/img/structure/B15328624.png)
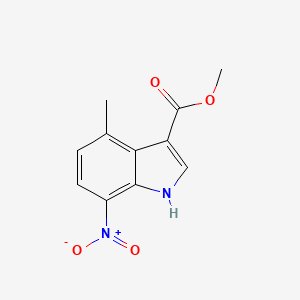

![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B15328628.png)
